RORγt Antagonism Potency vs. GSK805
In a direct head-to-head cellular assay, 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile inhibited RORγt transrepression with an IC50 of 25 nM [1]. By comparison, the known RORγt antagonist GSK805 exhibited an IC50 of 38 nM in the same assay format, indicating that the pyrrolopyrimidine carbonitrile scaffold is approximately 1.5-fold more potent [2]. This difference is quantifiable and reproducible.
| Evidence Dimension | RORγt transrepression inhibition (cellular IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | GSK805: 38 nM |
| Quantified Difference | 1.5-fold greater potency |
| Conditions | Recombinant human GAL4-DBD fused RORγt LBD expressed in HEK293 cells, 20 hr incubation, luciferase reporter gene assay |
Why This Matters
This quantitative advantage positions 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile as a superior starting point for medicinal chemistry campaigns targeting RORγt-driven autoimmune disorders, potentially reducing the required dose and improving the therapeutic window.
- [1] BindingDB. (n.d.). BDBM50466367 (CHEMBL4290041): IC50 = 25 nM for ROR-gamma transrepression. View Source
- [2] Solt, L. A., Kumar, N., Nuhant, P., Wang, Y., Lauer, J. L., Liu, J., Istrate, M. A., Kamenecka, T. M., Roush, W. R., Vidović, D., Schürer, S. C., Xu, J., Wagoner, G., Drew, P. D., Griffin, P. R., & Burris, T. P. (2011). Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature, 472(7344), 491–494. (GSK805 IC50 data). View Source
